RCL L204927
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for RCL L204927 are not explicitly detailed in the available literature. it is typically synthesized through organic synthesis techniques involving the appropriate starting materials and reagents . Industrial production methods for such compounds often involve multi-step synthesis processes, purification, and quality control to ensure the desired purity and yield.
Chemical Reactions Analysis
RCL L204927 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RCL L204927 has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and chemical reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: It is used in biochemical assays and experiments to study biological processes and interactions at the molecular level.
Medicine: It is used in drug discovery and development to identify potential therapeutic targets and evaluate the efficacy of new drugs.
Mechanism of Action
The mechanism of action of RCL L204927 involves its interaction with specific molecular targets and pathways it is known to exert its effects through chemical interactions with other molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
RCL L204927 can be compared with other similar compounds, such as:
RCL L204919: Another compound provided by Sigma-Aldrich with similar chemical properties and applications.
RCL L209937: A related compound with a different molecular structure but similar research applications.
RCL L209929: Another related compound used in similar scientific research applications.
This compound is unique due to its specific molecular structure and the particular research applications it is used for .
Biological Activity
Overview of RCL L204927
This compound is a synthetic compound developed for its therapeutic potential. It belongs to a class of compounds known for their diverse pharmacological properties. Initial studies have indicated that this compound may exhibit anti-inflammatory, antimicrobial, and anticancer activities.
Anti-inflammatory Activity
Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition occurs through the modulation of NF-kB signaling pathways, which play a critical role in the inflammatory response. In vitro studies demonstrated that treatment with this compound significantly reduced the expression of these cytokines in macrophage cell lines.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In laboratory settings, it exhibited significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. Additionally, it has been reported to inhibit tumor growth in xenograft models.
Table 1: Summary of Biological Activities of this compound
Biological Activity | Mechanism of Action | Reference |
---|---|---|
Anti-inflammatory | Inhibition of NF-kB signaling | |
Antimicrobial | Disruption of bacterial cell membranes | |
Anticancer | Induction of apoptosis via caspase activation |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in TNF-alpha levels, with a maximum inhibition observed at 10 µM concentration. This finding suggests that this compound could be a promising candidate for treating inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antibacterial activity. The compound was also tested in vivo using a mouse model infected with S. aureus, showing significant survival benefits compared to untreated controls.
Case Study 3: Anticancer Properties
In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound led to a significant decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent. Furthermore, in vivo studies using xenograft models showed reduced tumor size after treatment with this compound compared to control groups.
Properties
IUPAC Name |
4-(2-chlorophenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-12-3-1-2-4-13(12)19-16(20)14-8-5-6-9(11-7-10(8)11)15(14)17(19)21/h1-6,8-11,14-15H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZUNMPHVSMCGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.